molecular formula C26H30BNO4 B2388227 4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline CAS No. 875667-84-8

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

Cat. No.: B2388227
CAS No.: 875667-84-8
M. Wt: 431.34
InChI Key: MARLZALFJNQDEJ-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is an organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline typically involves the following steps:

    Formation of the boronic ester group: This can be achieved by reacting a phenylboronic acid derivative with pinacol in the presence of a suitable catalyst.

    Coupling reaction: The boronic ester is then coupled with an aniline derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The boronic ester group can participate in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Palladium catalysts are commonly used in cross-coupling reactions.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

    Medicine: Research into its use as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline involves its ability to participate in cross-coupling reactions. The boronic ester group reacts with halides or pseudohalides in the presence of a palladium catalyst, forming new carbon-carbon bonds. This process is facilitated by the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic acid: Similar structure but lacks the aniline and additional methoxy groups.

    4-Methoxy-N-(4-methoxyphenyl)aniline: Similar structure but lacks the boronic ester group.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains the boronic ester group but lacks the aromatic and aniline components.

Uniqueness

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is unique due to the combination of its boronic ester group and methoxy-substituted aniline structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and materials science.

Biological Activity

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (CAS No. 875667-84-8) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes methoxy and boronate groups, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C26_{26}H30_{30}BNO4_{4}, with a molecular weight of approximately 431.33 g/mol. The presence of the boronate moiety is significant as it is often associated with various biological activities, particularly in the context of drug development.

PropertyValue
Molecular FormulaC26_{26}H30_{30}BNO4_{4}
Molecular Weight431.33 g/mol
CAS Number875667-84-8
Purity≥97%

Anticancer Potential

Research has indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, boron-containing compounds have been shown to inhibit various kinases involved in cancer cell proliferation. A study on related compounds highlighted their effectiveness against mutant forms of the epidermal growth factor receptor (EGFR), suggesting a potential pathway for therapeutic application in cancers driven by EGFR mutations .

The proposed mechanism for the biological activity of this compound involves its interaction with specific protein targets within cells. For example, the inhibition of protein kinases such as PfCLK3 has been emphasized in similar studies focusing on antimalarial activity. The inhibition of these kinases disrupts essential cellular processes in parasites and cancer cells alike .

Case Studies and Research Findings

  • Antimalarial Activity : A study focused on related compounds demonstrated that certain analogues exhibited nanomolar activity against Plasmodium falciparum kinases and showed submicromolar parasiticidal effects. This suggests that structural modifications around the boronate group can significantly enhance bioactivity .
  • EGFR Inhibition : Another investigation into boron-containing anilines revealed that they could selectively inhibit mutant forms of EGFR while sparing wild-type receptors. This selectivity is crucial for minimizing side effects in cancer treatment .
  • Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications to the methoxy and boronate groups can lead to varying degrees of biological activity. For instance, replacing methoxy groups with hydroxyl groups was found to alter potency significantly against target proteins .

Properties

IUPAC Name

N,N-bis(4-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30BNO4/c1-25(2)26(3,4)32-27(31-25)19-7-9-20(10-8-19)28(21-11-15-23(29-5)16-12-21)22-13-17-24(30-6)18-14-22/h7-18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARLZALFJNQDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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